molecular formula C6H4Cl2N2 B8731923 4-chlorobenzenediazonium;chloride CAS No. 2028-74-2

4-chlorobenzenediazonium;chloride

Cat. No.: B8731923
CAS No.: 2028-74-2
M. Wt: 175.01 g/mol
InChI Key: HDSKJRZKLHXPNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (−N≡N+) attached to an aromatic ring. The specific structure of 4-chlorobenzenediazonium chloride includes a chlorine atom substituted at the para position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .

Preparation Methods

4-Chlorobenzenediazonium chloride is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .

Synthetic Route:

  • Dissolve 4-chloroaniline in hydrochloric acid.
  • Cool the solution to 0-5°C.
  • Add a solution of sodium nitrite dropwise while maintaining the temperature.
  • The resulting 4-chlorobenzenediazonium chloride precipitates out and can be isolated by filtration.

Industrial Production: The industrial production of 4-chlorobenzenediazonium chloride follows a similar procedure but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent decomposition and ensure the safety of the process .

Chemical Reactions Analysis

4-Chlorobenzenediazonium chloride undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Types of Reactions:

Common Reagents and Conditions:

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) for Sandmeyer reactions.
  • Phenols or aromatic amines for azo coupling reactions.
  • Reducing agents such as hypophosphorous acid for reduction reactions.

Major Products:

  • Chlorobenzene, bromobenzene, and benzonitrile from Sandmeyer reactions.
  • Azo dyes from coupling reactions.
  • 4-Chloroaniline from reduction reactions.

Mechanism of Action

The mechanism of action of 4-chlorobenzenediazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles and leading to the formation of new chemical bonds .

Molecular Targets and Pathways:

  • Electrophilic substitution reactions with nucleophiles.
  • Formation of azo bonds through coupling reactions with aromatic compounds.

Comparison with Similar Compounds

Properties

CAS No.

2028-74-2

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

4-chlorobenzenediazonium;chloride

InChI

InChI=1S/C6H4ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1

InChI Key

HDSKJRZKLHXPNF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+]#N)Cl.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250 ml, three necked, round bottomed flask was equipped with addition funnel, paddle stirrer, and thermometer. The flask was charged with 50 ml methanol, sodium acetate (16.0 g, 0.198 mole), and 6-methyl-5-carbomethoxy-4-hydroxy-2-pyrone (8.0 g, 0.43 mole). p-Chlorobenzenediazonium chloride was prepared on the side by the dropwise addition of sodium nitrite (3.3 g, 0.047 mole) in 10 ml water to a cooled (5°) slurry containing p-chloroaniline (5.6 g, 0.043 mole) in aqueous hydrochloric acid (16.5 ml 12N HCl [0.198 mole] plus 10 ml water). The diazonium chloride solution was added dropwise to the solution containing the pyrone. This addition was carried out during 10 min. with no noticeable exotherm. After complete addition, the resulting orange slurry was stirred for 40 min. at room temperature. Suction filtration gave an orange filter cake which was washed repeatedly with water, then sucked dry during 2 hr. The filter cake thus obtained was placed back into the three necked flask used above. Methanol (200 ml) was added to give a slurry. Morpholine (10.0 g., 0.115 mole) was added in one portion. A mildly exothermic reaction occurred, and a dark, homogeneous solution was obtained. After stirring 10 min., the solution was poured into 300 ml water. This was extracted with methylene chloride (3×100 ml). The combined organic extracts were extracted repeatedly with dilute aqueous sodium hydroxide (pH 8). The combined aqueous basic layers were acidified with 6N hydrochloric acid. With cooling and scratching, a solid crystallized from solution. Suction filtration gave (V) as a light brown powder (8.2 g, 60% yield based on pyrone). NMR (CDCl3): 7.5 ppm (multiplet, 4H); 4.0 (S, 3H); 2.3 (S, 3H). IR (CH2Cl2): 5.75, 6.22, 6.90, mp 203-204 (dec.). An analytical sample was crystallized from methanol.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
6-methyl-5-carbomethoxy-4-hydroxy-2-pyrone
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Quantity
16.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 g
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

2.6 g of 98% finely powdered 4-chloroaniline (20.0 mmol) were dissolved in 20 ml of water and 20 ml of 10% hydrochloric acid (the solvent mixture beforehand had been evacuated three times on a rotary evaporator and vented with argon). At 0 to 5° C. under argon, a solution of 1.4 g of sodium nitrite (20.0 mmol) in 10 ml of water (degassed with argon beforehand) was added dropwise to the solution over the course of 10 minutes. The clear diazonium salt solution was stirred at 0° C. for a further 15 minutes and stored under argon.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 250 ml, three necked, round bottomed flask was equipped with addition funnel, paddle stirrer, and thermometer. The flask was charged with 50 ml methanol, sodium acetate (16.0 g, 0.198 mole), and pyrone (8.0 g, 0.043 mole). p-Chlorobenzenediazonium chloride was prepared on the side by the dropwise addition of sodium nitrate (3.3 g, 0.047 mole) in 10 ml water to a cooled (5°) slurry containing p-chloroaniline (5.6 g, 0.043 mole) in aqueous hydrochloric acid (16.5 ml 12N HCl [0.198 mole] plus 10 ml water). The diazonium chloride solution was added dropwise to the solution containing the pyrone. This addition was carried out during 10 min. with no noticeable exotherm. After complete addition, the resulting orange slurry was stirred for 40 min. at room temperature. Suction filtration gave an orange filter cake which was washed repeatedly with water, then sucked dry during 2 hr. The filter cake thus obtained was placed back into the three necked flask used above. Methanol (200 ml) was added to give a slurry. Morpholine (10.0 g., 0.115 mole) was added in one portion. A mildly exothermic reaction occurred, and a dark, homogeneous solution was obtained. After stirring 10 min., the solution was poured into 300 ml water. This was extracted with methylene chloride (3×100 ml). The combined organic extracts were extracted repeatedly with dilute aqueous sodium hydroxide (pH 8). The combined aqueous basic layers were acidified with 6N hydrochloric acid. With cooling and scratching, a solid crystallized from solution. Suction filtration gave the product as a light brown powder (8.2 g, 60% yield based on the pyrone NMR (CDCl3): 7.5 ppm (multiplet, 4H); 4.0 (S, 3 H); 2.3 (S, 3H). IR (CH2Cl2): 5.75μ, 6.22, 6.90. mp 203°-204° (dec.). An analytical sample was crystallized from methanol.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Quantity
16.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 g
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To a suspension of 4-chloroaniline (21.14 g, 0.166 mol) in water (156 ml) and 12N HCl (46 ml) at 0° was added sodium nitrite (12.62 g, 0.182 mol) in water (156 ml) over 20 minutes keeping the reaction temperature below 10°. The solution of 4-chlorobenzenediazonium chloride was filtered, kept at 0° for 30 minutes and then used in the next step.
Quantity
21.14 g
Type
reactant
Reaction Step One
Name
Quantity
156 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
12.62 g
Type
reactant
Reaction Step Two
Name
Quantity
156 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

(±)-cis-4-[(2-Amino-4-chloro-6-pyrimidinyl)amino]-2-cyclopentene-1-methanol from Example 1 (11.58 g, 48 1 mmol) and sodium acetate trihydrate (97 g) were dissolved in glacial acetic acid (225 mL) and water (225 mL). A cold solution (0.5° C.) of 4-chlorobenzenediazonium chloride was prepared from 4-chloroaniline (6.74 g, 52.8 mol), concentrated hydrochloric acid (14.7 mL) water (52 mL), and sodium nitrite (4.01 g, 58.2 mmol in 47 mL of water). Tbis cold solution was added dropwise over 5 minutes to the first solution. The resulting yellow precipitate was filtered after 18 hours, washed with water, and extracted with ethanol to give title compound as dark yellow powder (12.56 g, 69%), m.p. 218-220° C. dec.
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Name
(±)-cis-4-[(2-Amino-4-chloro-6-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Quantity
11.58 g
Type
reactant
Reaction Step Two
Quantity
97 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Three
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.